

N-Desmethyl Olopatadine: A Comprehensive Technical Guide on the Human Metabolite of Olopatadine

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Compound of Interest

Compound Name: *N*-Desmethyl Olopatadine-*d*6

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Introduction

Olopatadine is a well-established and potent selective histamine H1 receptor antagonist and mast cell stabilizer.^{[1][2][3]} It is widely used in the management of allergic conjunctivitis and allergic rhinitis.^{[3][4]} As with most xenobiotics, olopatadine undergoes metabolic transformation in the human body, although it is not extensively metabolized.^{[1][4]} The primary route of elimination is renal excretion of the unchanged drug.^{[4][5][6][7][8]} However, several metabolites have been identified in human plasma and urine, with N-Desmethyl Olopatadine (also known as M1 or N-monodemethylolopatadine) being one of the key metabolites formed through hepatic oxidation.^{[1][9][10]}

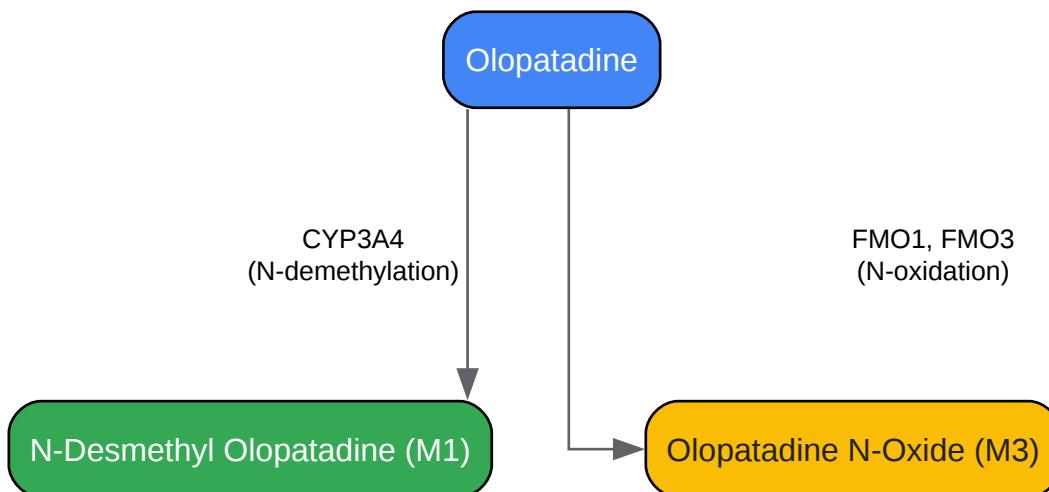
This technical guide provides an in-depth review of N-Desmethyl Olopatadine, focusing on its formation, pharmacokinetic profile, pharmacological activity, and the experimental methodologies used for its characterization and quantification.

Metabolism of Olopatadine: The Formation of N-Desmethyl Olopatadine

The metabolism of olopatadine in humans is a minor route of elimination.^[11] In vivo and in vitro studies have identified two primary metabolites: N-Desmethyl Olopatadine (M1) and

Olopatadine N-oxide (M3).[\[5\]](#)[\[9\]](#)[\[11\]](#)

The formation of N-Desmethyl Olopatadine occurs via N-demethylation of the parent olopatadine molecule. This reaction is catalyzed almost exclusively by the cytochrome P450 isoenzyme CYP3A4 in the liver.[\[1\]](#)[\[2\]](#)[\[9\]](#) In contrast, the formation of Olopatadine N-oxide (M3) is primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[\[1\]](#)[\[9\]](#)[\[11\]](#) Due to its primary elimination via the kidneys, the potential for drug-drug interactions involving cytochrome P450 enzymes is considered low.[\[7\]](#)[\[8\]](#)



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Fig. 1: Metabolic Pathway of Olopatadine in Humans.

Pharmacokinetics and Quantitative Data

N-Desmethyl Olopatadine is considered a minor metabolite, with plasma concentrations significantly lower than the parent drug following administration.[\[1\]](#)[\[2\]](#) After intranasal administration of olopatadine, peak plasma concentrations of M1 were found to be approximately 2.0% of the parent Cmax, and the AUC0-inf was about 6.0% of the parent AUCinf.[\[11\]](#) In studies involving topical ocular administration of a 0.77% olopatadine solution, N-desmethyl olopatadine was non-quantifiable (at a limit of ≤ 0.050 ng/mL) in all plasma samples collected.[\[12\]](#)[\[13\]](#)

Data Presentation

The following tables summarize the key quantitative data available for N-Desmethyl Olopatadine.

Table 1: Pharmacokinetic Parameters of N-Desmethyl Olopatadine (M1) in Humans Following Intranasal Olopatadine Administration

Parameter	Olopatadine 0.4% Nasal Spray	Olopatadine 0.6% Nasal Spray	Reference
Parent Drug (Olopatadine)			[11]
Mean Cmax (ng/mL)	12.5 ± 6.1	17.5 ± 6.7	[11]
Mean AUC _{0-∞} (ng·hr/mL)	42.5 ± 16.0	60.3 ± 20.3	[11]
Metabolite (N- Desmethyl Olopatadine - M1)			[11]
Peak Plasma Concentration	~2.0% of parent Cmax	~2.0% of parent Cmax	[11]
AUC _{0-∞}	~6.0% of parent AUC _{0-∞}	~6.0% of parent AUC _{0-∞}	[11]

| Urinary Recovery (% of dose) | ~1.6% (following oral dose) | ~1.6% (following oral dose) | [\[5\]](#) |

Table 2: In Vitro Metabolism of Olopatadine to N-Desmethyl Olopatadine (M1)

System	Parameter	Value	Reference
Human Liver Microsomes	Rate of M1 Formation	0.330 pmol/min/mg protein	[9]

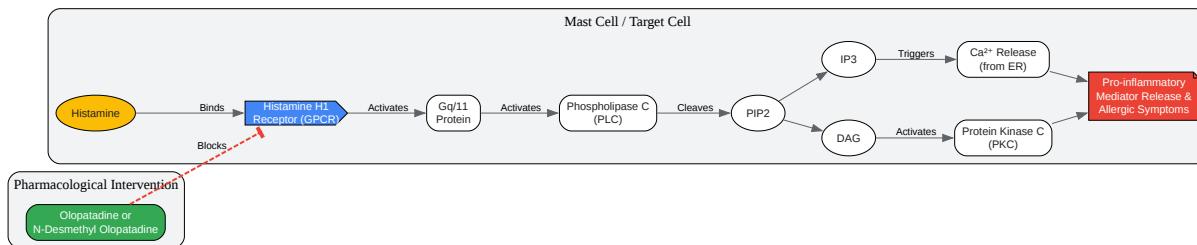
| cDNA-expressed Human P450 | Primary Catalyzing Isozyme | CYP3A4 | [\[9\]](#) |

Pharmacological Activity

N-Desmethyl Olopatadine is described as a minor active metabolite of olopatadine.[12][13] Its pharmacological activity is presumed to be similar to the parent compound, acting as a histamine H1 receptor antagonist. However, given its very low plasma concentrations, which are often below the limit of quantification, its contribution to the overall clinical efficacy of olopatadine is likely minimal.[1][12]

Signaling Pathway

Olopatadine exerts its anti-allergic effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). This action blocks the inflammatory cascade initiated by histamine binding, which is a primary cause of allergic symptoms.[1][2] As an active metabolite, N-Desmethyl Olopatadine is expected to interact with the same pathway.



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Fig. 2: Histamine H1 Receptor Signaling and Point of Inhibition.

Experimental Protocols

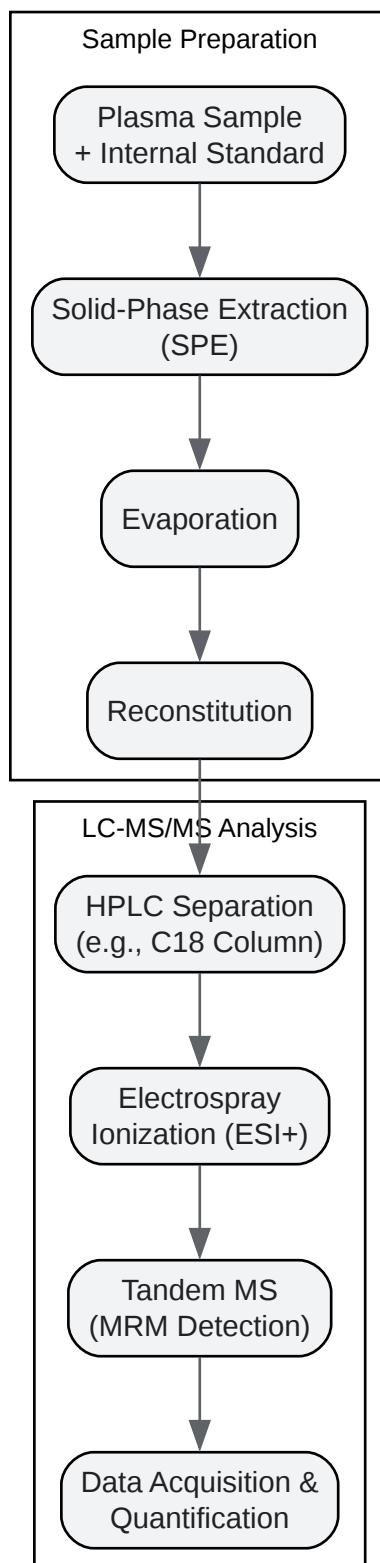
The identification and quantification of N-Desmethyl Olopatadine require sensitive and specific analytical methods, as well as controlled *in vitro* systems to study its formation.

Protocol 1: Quantification in Human Plasma by LC-MS/MS

This protocol outlines a typical method for determining the concentration of N-Desmethyl Olopatadine in human plasma.[\[14\]](#)

- Sample Preparation (Solid-Phase Extraction - SPE)
 - Condition a solid-phase extraction cartridge (e.g., Bond Elut C18) with methanol followed by water.
 - To 1 mL of human plasma, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like KF11796).[\[14\]](#)
 - Load the plasma sample onto the conditioned SPE cartridge.
 - Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.
 - Elute olopatadine and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a small volume of the mobile phase for injection.
- Chromatographic Separation (HPLC)
 - System: High-Performance Liquid Chromatography (HPLC) system.
 - Column: A reverse-phase column such as a Poroshell 120 Phenyl Hexyl (150 × 4.6 mm, 2.7 µm) or a C18 column is typically used.[\[15\]](#)[\[16\]](#)
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).[\[16\]](#)
 - Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[\[15\]](#)

- Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducibility.[15]
- Detection (Tandem Mass Spectrometry - MS/MS)
 - System: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[14][16]
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - MRM Transitions: Monitor specific precursor ion to product ion transitions for N-Desmethyl Olopatadine and the internal standard. For the parent drug olopatadine, a common transition is m/z 338 → 165.[16]



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Fig. 3: Workflow for Quantification of N-Desmethyl Olopatadine.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an experiment to identify the enzymes responsible for metabolizing olopatadine.^[9]

- Incubation Mixture Preparation
 - In a microcentrifuge tube, combine a buffered solution (e.g., potassium phosphate buffer, pH 7.4), human liver microsomes (as the enzyme source), and olopatadine.
 - Prepare parallel sets of tubes. To specific sets, add selective chemical inhibitors for different CYP isozymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.).
 - Pre-incubate the mixtures at 37°C for a few minutes to equilibrate the temperature.
- Reaction Initiation and Termination
 - Initiate the metabolic reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
 - Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).
 - Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
- Sample Processing and Analysis
 - Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube.
 - Analyze the supernatant for the presence and quantity of N-Desmethyl Olopatadine using the LC-MS/MS method described in Protocol 1.
- Data Interpretation

- The rate of metabolite formation is calculated.
- A significant reduction in the formation of N-Desmethyl Olopatadine in the presence of a specific inhibitor (e.g., ketoconazole) confirms the primary role of the corresponding enzyme (CYP3A4) in its formation.[9]

Conclusion

N-Desmethyl Olopatadine is a well-characterized but minor human metabolite of olopatadine. Its formation is mediated by the CYP3A4 isoenzyme through N-demethylation. While it is considered pharmacologically active, its systemic exposure is very low, particularly after topical administration, and often falls below the limits of quantification in clinical studies. Consequently, its contribution to the overall therapeutic anti-allergic effect of olopatadine is negligible. The established experimental protocols, primarily relying on LC-MS/MS, provide the necessary sensitivity and specificity for its detection and quantification in pharmacokinetic and drug metabolism studies.

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